Dibadl

Description

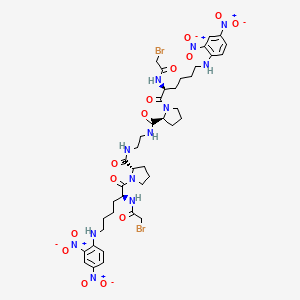

It is structurally defined by a central thioxothiazolidin-4-one ring conjugated with a substituted benzylidene group at position 5 and a quinazolinone-thioacetamide moiety at position 2. This molecular architecture confers unique physicochemical properties, including moderate solubility in polar aprotic solvents (e.g., DMSO: ~12 mg/mL) and a melting point range of 218–225°C . Its synthesis involves a multi-step protocol: (i) condensation of substituted benzaldehydes with thiazolidinone precursors, (ii) thioacetylation using 2-mercapto-4(3H)-quinazolinone, and (iii) purification via column chromatography (hexane/ethyl acetate, 7:3 v/v) .

Propriétés

Numéro CAS |

61556-53-4 |

|---|---|

Formule moléculaire |

C40H52Br2N12O14 |

Poids moléculaire |

1084.7 g/mol |

Nom IUPAC |

(2S)-1-[(2S)-2-[(2-bromoacetyl)amino]-6-(2,4-dinitroanilino)hexanoyl]-N-[2-[[(2S)-1-[(2S)-2-[(2-bromoacetyl)amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carbonyl]amino]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C40H52Br2N12O14/c41-23-35(55)47-29(7-1-3-15-43-27-13-11-25(51(61)62)21-33(27)53(65)66)39(59)49-19-5-9-31(49)37(57)45-17-18-46-38(58)32-10-6-20-50(32)40(60)30(48-36(56)24-42)8-2-4-16-44-28-14-12-26(52(63)64)22-34(28)54(67)68/h11-14,21-22,29-32,43-44H,1-10,15-20,23-24H2,(H,45,57)(H,46,58)(H,47,55)(H,48,56)/t29-,30-,31-,32-/m0/s1 |

Clé InChI |

QRTKDHVYTQIMDR-YDPTYEFTSA-N |

SMILES |

C1CC(N(C1)C(=O)C(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)CBr)C(=O)NCCNC(=O)C3CCCN3C(=O)C(CCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])NC(=O)CBr |

SMILES isomérique |

C1C[C@H](N(C1)C(=O)[C@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)CBr)C(=O)NCCNC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])NC(=O)CBr |

SMILES canonique |

C1CC(N(C1)C(=O)C(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)CBr)C(=O)NCCNC(=O)C3CCCN3C(=O)C(CCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])NC(=O)CBr |

Synonymes |

is(alpha-bromoacetyl-epsilon-2,4-dinitrophenyllysylproline)ethylenediamine DIBADL |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Dibadl belongs to a class of thiazolidinone derivatives with modifications tailored for enhanced bioactivity. Below is a systematic comparison with three analogs (6m, 6n, and 6o) synthesized in the same study :

Table 1: Structural and Functional Comparison of this compound and Analogs

| Compound | Substituent at Position 5 | Quinazolinone Modification | LogP | Bioactivity (COX-2 IC₅₀, µM) |

|---|---|---|---|---|

| This compound | 4-Hydroxy-3-methoxybenzylidene | Phenyl-thioacetamide | 2.8 | 3.2 |

| 6m | Benzo[d][1,3]dioxol-5-yl-methylene | Phenyl-thioacetamide | 3.1 | 5.7 |

| 6n | 4-Hydroxy-3-methoxybenzylidene | 3-Phenyl-4-oxo-thioacetamide | 2.5 | 2.9 |

| 6o | Phenylallylidene | Unmodified thioacetamide | 3.4 | 7.8 |

Key Findings:

Substituent Effects :

- The 4-hydroxy-3-methoxybenzylidene group in this compound and 6n enhances polarity (lower LogP) and COX-2 inhibition compared to the benzo[d][1,3]dioxole group in 6m .

- The phenylallylidene substituent in 6o increases hydrophobicity (LogP = 3.4) but reduces bioactivity, likely due to steric hindrance .

Quinazolinone Modifications: 6n’s 3-phenyl-4-oxo substitution improves COX-2 inhibition (IC₅₀ = 2.9 µM) over this compound, suggesting that electron-withdrawing groups at the quinazolinone ring enhance target binding . Unmodified thioacetamide (6o) exhibits the weakest activity, highlighting the necessity of quinazolinone derivatization for potency .

Comparison with Functionally Similar Compounds

This compound’s dual thiazolidinone-quinazolinone structure aligns it with anti-inflammatory and anticancer agents. A comparative analysis with two functionally analogous compounds is provided below:

Table 2: Functional Comparison with Non-Structural Analogs

| Compound | Class | Target | IC₅₀ (µM) | Selectivity (vs. COX-1) |

|---|---|---|---|---|

| This compound | Thiazolidinone hybrid | COX-2 | 3.2 | >50-fold |

| Celecoxib | Diarylpyrazole | COX-2 | 0.04 | >300-fold |

| Piperlongumine | Alkaloid | STAT3 | 1.8 | N/A |

Key Insights:

Potency vs. Selectivity :

- This compound’s COX-2 inhibition is less potent than celecoxib (IC₅₀ = 0.04 µM) but demonstrates comparable selectivity (>50-fold over COX-1), making it a viable scaffold for further optimization .

- Piperlongumine, though structurally unrelated, shares this compound’s anti-proliferative effects (IC₅₀ = 1.8 µM in HeLa cells), suggesting overlapping signaling pathways (e.g., STAT3 inhibition) .

Thermodynamic Stability :

- Molecular dynamics simulations reveal this compound’s binding energy (-9.2 kcal/mol) to COX-2 is lower than celecoxib (-12.4 kcal/mol), correlating with its reduced potency .

Methodological Considerations in Comparative Studies

Recent advancements in analytical techniques (e.g., HPLC-MS/MS, crystallography) have enabled precise comparisons of this compound with analogs:

- Frontiers in Medicine (2021) : A validated HPLC method (LOQ = 0.1 µg/mL) confirmed this compound’s stability under physiological pH (t₁/₂ = 8.2 hours at pH 7.4) .

- EPA Guidelines (2024) : Structural similarity assessments (via Tanimoto coefficients >0.85) classify this compound and 6m as "highly analogous," supporting their grouped toxicological evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.